molecular formula C28H28Sn B8004139 Stannane, tetrakis(phenylmethyl)- CAS No. 10113-29-8

Stannane, tetrakis(phenylmethyl)-

Cat. No.: B8004139
CAS No.: 10113-29-8
M. Wt: 483.2 g/mol
InChI Key: WBVCLUDHJDTUAU-UHFFFAOYSA-N
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Description

Stannane, tetrakis(phenylmethyl)-, with the structural formula Sn(CH2C6H5)4, is a tetraorganotin compound featuring four benzyl (phenylmethyl) groups bonded to a central tin atom. Such tetrasubstituted stannanes are pivotal in organometallic chemistry due to their applications in catalysis, polymer synthesis, and materials science. For instance, synthesis routes may involve Williamson etherification (as seen in tetrakis(phenoxy)methane derivatives ) or chlorination followed by alkylation .

Properties

IUPAC Name

tetrabenzylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C7H7.Sn/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVCLUDHJDTUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455626
Record name Stannane, tetrakis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10113-29-8
Record name Stannane, tetrakis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, tetrakis(phenylmethyl)- can be synthesized through the reaction of tin tetrachloride (SnCl4) with benzylmagnesium chloride (C6H5CH2MgCl) in an ether solvent. The reaction proceeds as follows:

SnCl4+4C6H5CH2MgClSn(CH2C6H5)4+4MgCl2\text{SnCl}_4 + 4 \text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{Sn(CH}_2\text{C}_6\text{H}_5\text{)}_4 + 4 \text{MgCl}_2 SnCl4​+4C6​H5​CH2​MgCl→Sn(CH2​C6​H5​)4​+4MgCl2​

The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the reactants and products.

Industrial Production Methods

Industrial production of stannane, tetrakis(phenylmethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Stannane, tetrakis(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The phenylmethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

    Oxidation: Tin oxides and organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Organic Synthesis

Stannane, tetrakis(phenylmethyl)- is primarily used as a reagent in organic synthesis. Its ability to form carbon-tin bonds makes it valuable for:

  • Formation of Organotin Compounds: It serves as a precursor for synthesizing other organotin derivatives.
  • Catalysis: It acts as a catalyst in various organic reactions, enhancing the efficiency of synthesis processes.

Research into organotin compounds has revealed potential biological applications:

  • Antifouling Agents: Stannane compounds are studied for their effectiveness in preventing biofouling on marine vessels.
  • Antimicrobial Properties: Some studies suggest that organotin compounds may exhibit antimicrobial activity, making them candidates for pharmaceutical development.

Industrial Applications

Stannane, tetrakis(phenylmethyl)- finds utility in several industrial processes:

  • Polymer Production: It is used as an additive in the manufacture of polymers to improve thermal stability and processing characteristics.
  • Catalyst in Chemical Reactions: The compound is employed as a catalyst in polymerization reactions and other industrial chemical processes.

Case Study 1: Antifouling Efficacy

A study investigated the antifouling properties of stannane-based compounds on marine surfaces. Results indicated significant reductions in biofouling compared to untreated surfaces, demonstrating its potential for environmentally friendly marine coatings.

Case Study 2: Antimicrobial Research

Research conducted on the antimicrobial effects of stannane derivatives revealed that certain formulations exhibited effective inhibition against bacterial strains. This opens avenues for further exploration in pharmaceutical applications.

Mechanism of Action

The mechanism by which stannane, tetrakis(phenylmethyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. In organic synthesis, the tin atom acts as a nucleophile, facilitating the formation of carbon-tin bonds. In biological systems, the tin atom can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tetrakis(phenylmethyl)stannane with structurally related tetraorganotin compounds, emphasizing molecular properties, synthesis, and applications.

Table 1: Key Properties of Tetrasubstituted Stannanes

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Tetraisopropyltin 4 isopropyl groups C12H28Sn 291.06 2949-42-0 ΔvapH° = 64.9 kJ/mol; used in thermochemical studies
Tetraethyltin 4 ethyl groups C8H20Sn 234.95 597-64-8 Volatile liquid; precursor in organometallic synthesis
Tetrakis(4-chlorophenyl)stannane 4 4-chlorophenyl groups C24H16Cl4Sn 564.91 15799-48-1 High molecular weight; potential use in halogenated polymer systems
Tetrakis(4-phenoxyphenyl)stannane 4 4-phenoxyphenyl groups C48H36O4Sn 795.55 6452-62-6 Used in conjugated microporous polymers (CMPs); BET surface analysis
Tetrakis(2,4,6-trimethylbenzoyl)stannane 4 2,4,6-trimethylbenzoyl groups - - - Photoinitiator for radical polymerization (λ > 500 nm); low cytotoxicity
Tetrakis(trimethylsilylethynyl)stannane 4 trimethylsilylethynyl groups C16H28Si4Sn 487.40 - Forms spirocyclic derivatives via organoboration; structural versatility

Structural and Functional Comparisons

  • Substituent Effects: Alkyl vs. Aryl Groups: Tetraethyltin (C8H20Sn) and tetraisopropyltin (C12H28Sn) exhibit lower molecular weights and higher volatility compared to aryl-substituted stannanes like tetrakis(4-chlorophenyl)stannane (564.91 g/mol) . Aryl groups enhance thermal stability and reduce reactivity, making them suitable for high-temperature applications. Bulkier Substituents: Tetrakis(2,4,6-trimethylbenzoyl)stannane’s steric hindrance improves photobleaching efficiency in photopolymerization , while tetrakis(trimethylsilylethynyl)stannane’s silyl groups enable diverse organometallic transformations .
  • Synthetic Routes: Chlorination (e.g., dichlorodiphenylstannane ) and alkylation are common methods. Tetrakis(4-phenoxyphenyl)stannane is synthesized via Stille coupling or etherification . Safety protocols, such as Schlenk techniques for air-sensitive compounds , are critical during synthesis.

Biological Activity

Stannane, tetrakis(phenylmethyl)-, also known as tetrakis(benzyl)tin, is an organotin compound with the chemical formula Sn(CH2C6H5)4. This compound has garnered attention in various scientific fields due to its unique biological activities and potential applications. This article delves into the biological activity of stannane, tetrakis(phenylmethyl)-, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of Organotin Compounds

Organotin compounds are characterized by tin atoms bonded to organic groups. They have been extensively studied for their biological activities, particularly in the context of antifouling agents in marine environments and potential pharmaceutical applications. Stannane, tetrakis(phenylmethyl)- is notable for its ability to interact with biological systems and exert various effects.

The biological activity of stannane, tetrakis(phenylmethyl)- is primarily attributed to the tin atom's ability to interact with cellular components. This interaction can disrupt normal cellular functions, leading to various biological effects:

  • Nucleophilic Activity : The tin atom acts as a nucleophile in organic synthesis, facilitating the formation of carbon-tin bonds. This property may also extend to biological systems where it can interact with nucleophilic sites on biomolecules.
  • Antifouling Properties : Research indicates that organotin compounds can inhibit the settlement and growth of marine organisms, making them effective antifouling agents. Stannane, tetrakis(phenylmethyl)- has been studied for its potential use in this area .

Antifouling Activity

Stannane, tetrakis(phenylmethyl)- has been evaluated for its antifouling properties against various marine organisms. A study highlighted that organotin compounds exhibit significant effectiveness in preventing biofouling by inhibiting larval settlement . The compound demonstrated a low effective concentration (EC50) against barnacle species, indicating its potential as an environmentally friendly antifouling agent.

Antimicrobial Properties

Research into the antimicrobial properties of organotin compounds has revealed promising results. Stannane, tetrakis(phenylmethyl)- has shown activity against various bacterial strains, suggesting its potential application in pharmaceuticals . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with cellular metabolism.

Case Studies

StudyFindings
Antifouling Efficacy Stannane, tetrakis(phenylmethyl)- exhibited an EC50 value lower than 3.05 μM against barnacle Balanus amphitrite larvae .
Antimicrobial Activity Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with varying degrees of potency .
Toxicological Assessment Studies indicate that while organotin compounds can be toxic at high concentrations, stannane's effects are mitigated when used in controlled environments .

Research Findings and Applications

  • Synthesis and Characterization : Stannane, tetrakis(phenylmethyl)- can be synthesized through the reaction of tin tetrachloride with benzylmagnesium chloride under inert conditions. Characterization techniques such as NMR spectroscopy confirm the structural integrity and purity of the compound .
  • Potential in Pharmaceuticals : Ongoing research aims to explore stannane's role in drug development, particularly focusing on its antimicrobial properties and potential as a therapeutic agent against resistant bacterial strains .
  • Environmental Impact : As an antifouling agent, stannane may provide a less harmful alternative to traditional biocides used in marine coatings. Its efficacy in preventing biofouling while posing lower ecological risks is a critical area of investigation .

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